molecular formula C18H15BrN6O B11128049 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11128049
M. Wt: 411.3 g/mol
InChI Key: IWYRLSPSIDISCG-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a brominated indole moiety and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Formation of Ethyl Linker: The 6-bromoindole is then reacted with an appropriate ethylating agent to introduce the ethyl linker.

    Tetraazole Formation: The ethylated product is subjected to cyclization with sodium azide and a suitable catalyst to form the tetraazole ring.

    Amidation: Finally, the tetraazole-containing intermediate is coupled with 3-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially affecting the tetraazole ring.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, while the tetraazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of a brominated indole and a tetraazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H15BrN6O

Molecular Weight

411.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15BrN6O/c19-15-5-4-13-6-8-24(17(13)11-15)9-7-20-18(26)14-2-1-3-16(10-14)25-12-21-22-23-25/h1-6,8,10-12H,7,9H2,(H,20,26)

InChI Key

IWYRLSPSIDISCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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